molecular formula C10H10N4O B14396766 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one CAS No. 89730-58-5

6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one

Katalognummer: B14396766
CAS-Nummer: 89730-58-5
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: YYKJTALVHGNKAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific solvents might be used to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of different reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted triazines, oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 2-Methyl-4,6-diphenyl-1,3,5-triazine
  • 6-Chloro-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one

Uniqueness

6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the phenyl ring can lead to distinct interactions with other molecules, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

89730-58-5

Molekularformel

C10H10N4O

Molekulargewicht

202.21 g/mol

IUPAC-Name

6-amino-2-methyl-3-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H10N4O/c1-14-9(7-5-3-2-4-6-7)12-10(15)8(11)13-14/h2-6H,1H3,(H2,11,13)

InChI-Schlüssel

YYKJTALVHGNKAU-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC(=O)C(=N1)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.